
3-(Boc-アミノ)-1-メタンスルホニルピロリジン
概要
説明
“3-(Boc-amino)-1-methanesulfonylpyrrolidine” is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group is one of the most commonly used protective groups for amines . It is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
Molecular Structure Analysis
The molecular structure of “3-(Boc-amino)-1-methanesulfonylpyrrolidine” can be determined by methods such as X-ray crystallography . The 3D structure of Boc-compounds can provide evidence for strong interaction of their acyl and Boc-substituents with nitrogen .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Boc-amino)-1-methanesulfonylpyrrolidine” can be analyzed using methods such as density functional theory (DFT) with 6-31+G (d,p) basis set . The dipole moment (μ) and first hyperpolarizability (β) values of the title complex show that the molecule can be a good candidate as NLO material .
科学的研究の応用
グリーンケミストリーおよび触媒フリー合成
この化合物は、アミンのBOC保護のための触媒および溶媒フリー媒体として、グリーンケミストリーで使用されています。 この環境に優しいアプローチにより、幅広い脂肪族および芳香族アミン、アミノ酸、およびアミノアルコールを、温和な条件下で保護することができます 。 このプロセスは、水でのクエンチ、溶媒の分離、再結晶やカラムクロマトグラフィーなどの精製工程が不要であるため、有利です .
ペプチド合成
ペプチド合成において、「3-(Boc-アミノ)-1-メタンスルホニルピロリジン」は、アミノ官能基の保護基として役立ちます。 特に、酸性条件下での安定性と、穏やかな酸分解によって除去できることに優れています 。 これは、アミノ官能基が豊富な多機能性ターゲットの合成に役立つ貴重なツールです .
アミノ官能基の二重保護
この化合物は、アミノ官能基の二重保護に関与しており、これは複数の官能基を持つ製品を合成する際に重要です。 二重保護から生じる1つまたは2つのBoc基の存在は、同じ窒素上の保護基間の相互作用による開裂を促進することができます .
生物活性分子の合成
この化合物のBoc-アミノ基は、医薬品および生物活性分子に頻繁に見られます。 この保護は、これらの分子の合成において重要であり、複雑な合成プロセス中にアミン官能基が保持されるようにします .
有機合成
有機合成において、この化合物は、第一級アミン、第二級アミン、イミダゾール、ピロール、インドールなどの芳香族窒素ヘテロ環におけるアミノ基の保護に使用されます。 この保護は、合成中の酸化や置換などの不要な反応を防ぐために不可欠です .
固相ペプチド合成
「3-(Boc-アミノ)-1-メタンスルホニルピロリジン」は、α-アミノ基の一時保護のため、固相ペプチド合成にも適用されています。 これは、Fmoc(9-フルオレニルメチルオキシカルボニル)などの他の保護基を補完し、この分野において重要な役割を果たし続けています .
作用機序
Safety and Hazards
将来の方向性
Future research could focus on developing more environmentally balanced methods of peptide synthesis . A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection has been described as an efficient and sustainable method . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
特性
IUPAC Name |
tert-butyl N-(1-methylsulfonylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-8-5-6-12(7-8)17(4,14)15/h8H,5-7H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALALCZQCEOOJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


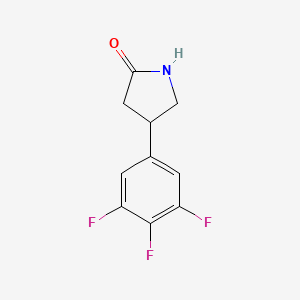

![5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444256.png)
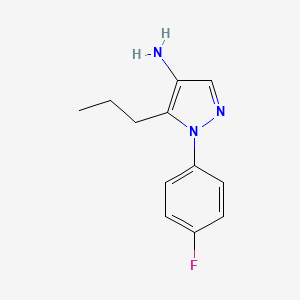
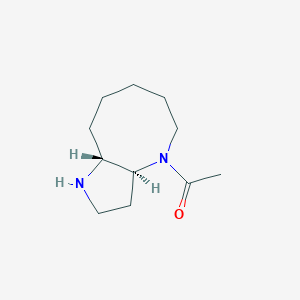
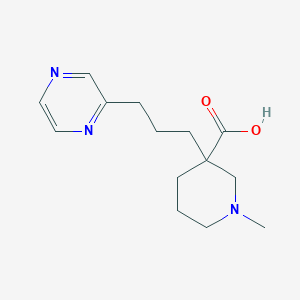
![3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1444262.png)

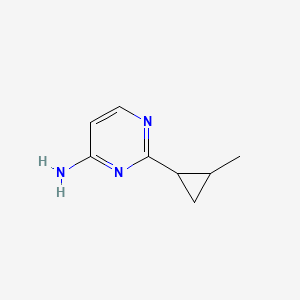
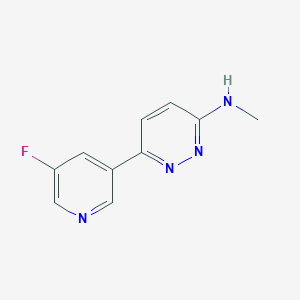
![2-(2-Bromo-ethyl)-imidazo[1,2-a]pyridine](/img/structure/B1444266.png)
![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444270.png)
